molecular formula C25H49BrO2 B8820120 Heptadecan-9-yl 8-bromooctanoate CAS No. 2089253-22-3

Heptadecan-9-yl 8-bromooctanoate

Cat. No.: B8820120
CAS No.: 2089253-22-3
M. Wt: 461.6 g/mol
InChI Key: KHEPAYMMEKWSAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 8-bromooctanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of heptadecan-9-ol with 8-bromooctanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, is essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-bromooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecan-9-yl 8-bromooctanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of lipid metabolism and the development of lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of lipid nanoparticles for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-bromooctanoate primarily involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The bromine atom in the molecule may also participate in specific biochemical interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Heptadecan-9-yl 8-bromooctanoate can be compared with other similar compounds, such as:

    Heptadecan-9-yl octanoate: Lacks the bromine atom, resulting in different reactivity and biological properties.

    Octadecan-9-yl 8-bromooctanoate: Contains an additional carbon atom in the alkyl chain, which may affect its physical and chemical properties.

    Heptadecan-9-yl 8-chlorooctanoate:

This compound stands out due to its unique combination of a long alkyl chain and a brominated ester group, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

heptadecan-9-yl 8-bromooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49BrO2/c1-3-5-7-9-12-16-20-24(21-17-13-10-8-6-4-2)28-25(27)22-18-14-11-15-19-23-26/h24H,3-23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEPAYMMEKWSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089253-22-3
Record name Heptadecan-9-yl 8-bromooctanoate
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